N'-{(E)-[3-(2,5-dimethoxyphenyl)-1H-pyrazol-4-yl]methylidene}-4-(dimethylamino)benzohydrazide
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Overview
Description
N’~1~-{[3-(2,5-DIMETHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLENE}-4-(DIMETHYLAMINO)BENZOHYDRAZIDE is a complex organic compound that features a pyrazole ring substituted with a dimethoxyphenyl group and a dimethylaminobenzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-{[3-(2,5-DIMETHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLENE}-4-(DIMETHYLAMINO)BENZOHYDRAZIDE typically involves the condensation of 3-(2,5-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde with 4-(dimethylamino)benzohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’~1~-{[3-(2,5-DIMETHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLENE}-4-(DIMETHYLAMINO)BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Substitution: Products will vary depending on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
N’~1~-{[3-(2,5-DIMETHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLENE}-4-(DIMETHYLAMINO)BENZOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’~1~-{[3-(2,5-DIMETHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLENE}-4-(DIMETHYLAMINO)BENZOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: Shares the dimethoxyphenyl group but differs in the overall structure and functional groups.
N-(2,3-Dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides: Similar pyrazole core but different substituents and functional groups.
Uniqueness
N’~1~-{[3-(2,5-DIMETHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLENE}-4-(DIMETHYLAMINO)BENZOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C21H23N5O3 |
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Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-[(E)-[5-(2,5-dimethoxyphenyl)-1H-pyrazol-4-yl]methylideneamino]-4-(dimethylamino)benzamide |
InChI |
InChI=1S/C21H23N5O3/c1-26(2)16-7-5-14(6-8-16)21(27)25-23-13-15-12-22-24-20(15)18-11-17(28-3)9-10-19(18)29-4/h5-13H,1-4H3,(H,22,24)(H,25,27)/b23-13+ |
InChI Key |
MUEJAMRUPOVOOG-YDZHTSKRSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N/N=C/C2=C(NN=C2)C3=C(C=CC(=C3)OC)OC |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NN=CC2=C(NN=C2)C3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
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